3-(Azepan-2-yl)-5-propylisoxazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

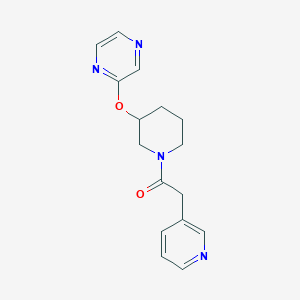

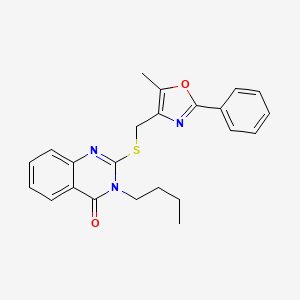

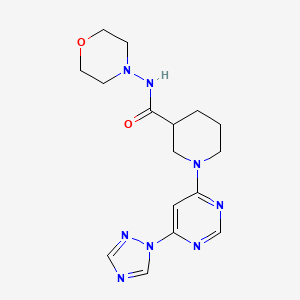

Azepane is a seven-membered heterocyclic compound with nitrogen as the heteroatom . Isoxazole is a five-membered ring compound with oxygen and nitrogen as heteroatoms . The compound you mentioned seems to be a combination of these two structures with a propyl group attached.

Molecular Structure Analysis

The molecular structure would likely show the azepane and isoxazole rings connected by a carbon atom, with the propyl group attached to the isoxazole ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the azepane and isoxazole rings. The nitrogen in the azepane ring could act as a nucleophile, while the isoxazole ring might be involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the flexibility of the molecule could influence its properties .Applications De Recherche Scientifique

Synthesis and Biological Activities

Research in medicinal chemistry has led to the synthesis of novel compounds with significant biological activities. For instance, a study by Rajanarendar et al. (2013) detailed the design, synthesis, and evaluation of dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones for their antimicrobial, anti-inflammatory, and analgesic activities. These compounds exhibited significant activities, comparable to standard drugs, highlighting their potential in therapeutic applications (Rajanarendar et al., 2013).

Anticancer and Antimicrobial Effects

Kaur et al. (2019) synthesized a series of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates, showing potential as histone deacetylase inhibitors. Their study revealed that specific compounds increased cerebral blood flow, attenuated cognitive impairment, and improved hippocampal atrophy in mice, indicating potential for treating vascular cognitive impairment (Kaur et al., 2019).

Novel Heterocyclic Structures

Batra and Roy (2004) reported the synthesis of novel isoxazole-annulated heterocycles, such as 5,8-dihydroisoxazolo[4,5-c]azepin-4-ones, through reactions involving benzylamine and acetates of Baylis-Hillman adducts. This research contributes to the exploration of new chemical structures with potential applications in drug development (Batra & Roy, 2004).

Antioxidant Properties

Research by Vijay Kumar and Naik (2010) focused on synthesizing 5H-dibenz[b,f]azepine derivatives with antioxidant properties. Their study evaluated these compounds in various in vitro model systems, identifying compounds with significant antioxidant activity, which could contribute to developing new antioxidant agents (Vijay Kumar & Naik, 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(azepan-2-yl)-5-propyl-1,2-oxazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O.ClH/c1-2-6-10-9-12(14-15-10)11-7-4-3-5-8-13-11;/h9,11,13H,2-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLKCCGPLCXGBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NO1)C2CCCCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azepan-2-yl)-5-propylisoxazole hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2764999.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2765014.png)

![N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine](/img/structure/B2765016.png)

![N-(4-acetamidophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2765017.png)